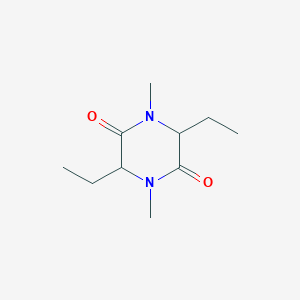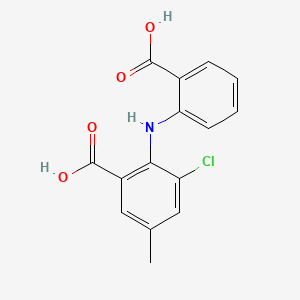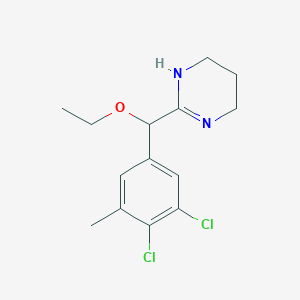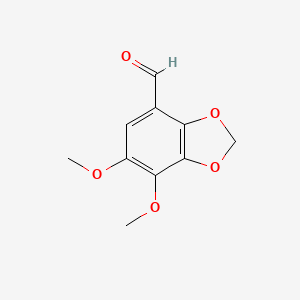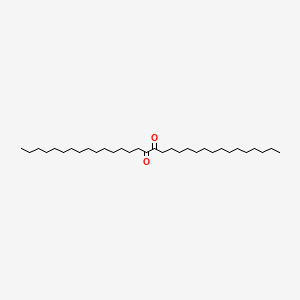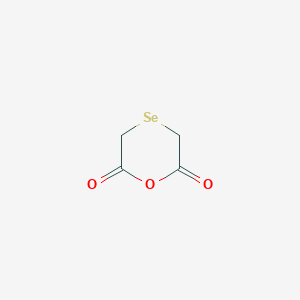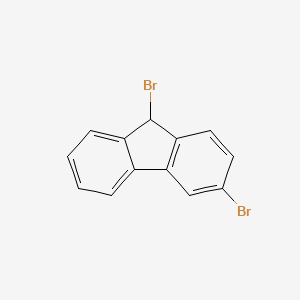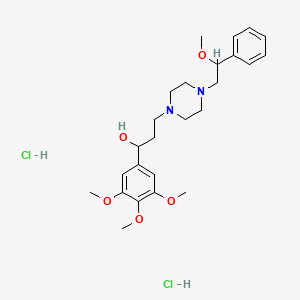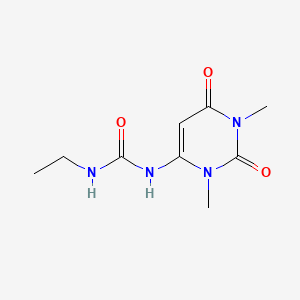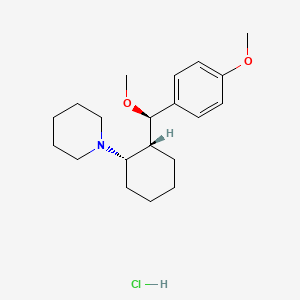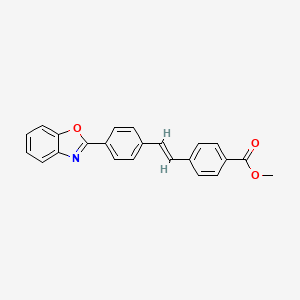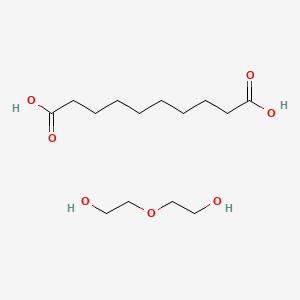
N,N',N''-Tri(butan-2-yl)boranetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tri(butan-2-yl)boranetriamine: is a chemical compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of three butan-2-yl groups attached to a central boron atom, which is further bonded to three amine groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri(butan-2-yl)boranetriamine typically involves the reaction of boron trihalides with secondary amines. One common method is the reaction of boron trichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction can be represented as follows:
BCl3+3(CH3CH2CH2CH2NH2)→B(NHCH3CH2CH2CH2)3+3HCl
Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tri(butan-2-yl)boranetriamine may involve large-scale reactions using similar methods as described above. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’,N’'-Tri(butan-2-yl)boranetriamine can undergo oxidation reactions, where the boron atom is oxidized to form boron-oxygen compounds.
Reduction: The compound can also be reduced under specific conditions to form boron-hydride derivatives.
Substitution: Substitution reactions can occur at the amine groups, where the butan-2-yl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various alkyl halides or aryl halides can be used for substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Alkyl or aryl-substituted boranetriamines.
Scientific Research Applications
N,N’,N’'-Tri(butan-2-yl)boranetriamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tri(butan-2-yl)boranetriamine involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, making it a useful catalyst in various chemical reactions. The amine groups can also participate in hydrogen bonding and other interactions, further enhancing its reactivity and versatility.
Comparison with Similar Compounds
- N,N’,N’'-Tri(methyl)boranetriamine
- N,N’,N’'-Tri(ethyl)boranetriamine
- N,N’,N’'-Tri(propyl)boranetriamine
Comparison: N,N’,N’'-Tri(butan-2-yl)boranetriamine is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence its reactivity compared to its methyl, ethyl, and propyl counterparts. This steric effect can make it more selective in certain reactions and applications.
Properties
CAS No. |
28049-72-1 |
|---|---|
Molecular Formula |
C12H30BN3 |
Molecular Weight |
227.20 g/mol |
IUPAC Name |
N-bis(butan-2-ylamino)boranylbutan-2-amine |
InChI |
InChI=1S/C12H30BN3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12,14-16H,7-9H2,1-6H3 |
InChI Key |
RGYJNHZWOSNOQU-UHFFFAOYSA-N |
Canonical SMILES |
B(NC(C)CC)(NC(C)CC)NC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


